N-(5-(3-fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrazin-2-yl)cyclopropanecarboxamide

Catalog No.
S532506
CAS No.
925676-48-8
M.F
C18H14FN5O
M. Wt
335.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-(3-fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrazi...

CAS Number

925676-48-8

Product Name

N-(5-(3-fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrazin-2-yl)cyclopropanecarboxamide

IUPAC Name

N-[5-(3-fluoropyridin-4-yl)-6-pyridin-3-ylpyrazin-2-yl]cyclopropanecarboxamide

Molecular Formula

C18H14FN5O

Molecular Weight

335.3 g/mol

InChI

InChI=1S/C18H14FN5O/c19-14-9-21-7-5-13(14)17-16(12-2-1-6-20-8-12)23-15(10-22-17)24-18(25)11-3-4-11/h1-2,5-11H,3-4H2,(H,23,24,25)

InChI Key

XUYURJQIMYCWBB-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC2=CN=C(C(=N2)C3=CN=CC=C3)C4=C(C=NC=C4)F

Solubility

Soluble in DMSO, not in water

Synonyms

LAS101057; LAS-101057; LAS 101057.

Canonical SMILES

C1CC1C(=O)NC2=CN=C(C(=N2)C3=CN=CC=C3)C4=C(C=NC=C4)F

Description

The exact mass of the compound N-(5-(3-fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrazin-2-yl)cyclopropanecarboxamide is 335.1182 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Specific Scientific Field

Application Summary

LAS101057 is a potent, selective, and orally efficacious A2B adenosine receptor antagonist. Its discovery emerged from a series of pyrazine-based compounds, and it was subsequently identified as a clinical development candidate . Let’s explore its applications further:

Methods of Application or Experimental Procedures

Inhibition of IL-6 Production:

    Objective: To assess the inhibitory effect of LAS101057 on IL-6 production.

    Method: Human fibroblasts were treated with LAS101057, and agonist-induced IL-6 production was measured.

    Technical Details: The compound was administered at specific concentrations, and IL-6 levels were quantified.

    Outcome: LAS101057 effectively inhibited IL-6 production in human fibroblasts.

Ovalbumin (OVA)-Sensitized Mouse Model:

Summary of Results

For more technical information, the compound has the following properties:

    CAS Number: 925676-48-8

    Molecular Formula: C18H14FN5O

    Formula Weight: g/mol

    Purity: ≥95%.

N-(5-(3-fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrazin-2-yl)cyclopropanecarboxamide is a complex organic compound characterized by its unique molecular structure, which comprises a cyclopropane carboxamide linked to a pyrazine derivative. Its molecular formula is C₁₈H₁₄F₁N₅O, and it features multiple heterocyclic rings, including pyridine and pyrazine, which contribute to its potential biological activities and chemical reactivity .

Typical of amides and heterocycles:

  • Substitution Reactions: The presence of halogenated groups allows for nucleophilic substitution reactions. Common reagents include bases such as cesium carbonate.
  • Oxidation Reactions: Functional groups in the compound can be oxidized using agents like hydrogen peroxide.
  • Reduction Reactions: The compound can also be reduced, particularly the pyridine rings, using reducing agents like lithium aluminum hydride.

N-(5-(3-fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrazin-2-yl)cyclopropanecarboxamide has shown potential as an adenosine receptor antagonist. This class of compounds is often investigated for their therapeutic effects in conditions such as cancer and neurological disorders. The unique arrangement of fluorine and nitrogen atoms in its structure may enhance its binding affinity to biological targets, making it a candidate for further pharmacological studies .

The synthesis of N-(5-(3-fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrazin-2-yl)cyclopropanecarboxamide typically involves the following steps:

  • Formation of Pyrazine Derivative: The initial step may involve the synthesis of the pyrazine core through cyclization reactions involving appropriate precursors.
  • Cyclopropanation: The introduction of the cyclopropane moiety can be achieved via cyclopropanation reactions using diazo compounds or other cyclopropane precursors.
  • Amidation: Finally, the carboxylic acid derivative can be converted to the amide by reacting with an amine under standard coupling conditions, often utilizing coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or similar reagents .

The compound's potential applications extend to:

  • Pharmaceutical Development: As an adenosine receptor antagonist, it may be explored for treating various diseases, including cancer and neurodegenerative disorders.
  • Research: Its unique structure makes it valuable in studies related to drug design and molecular biology.

Interaction studies are critical for understanding how N-(5-(3-fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrazin-2-yl)cyclopropanecarboxamide interacts with biological systems. Preliminary studies suggest that it may exhibit selective binding to specific adenosine receptors, influencing downstream signaling pathways. Further investigations using techniques such as radiolabeled ligand binding assays and functional assays are necessary to elucidate its mechanism of action .

Several compounds share structural similarities with N-(5-(3-fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrazin-2-yl)cyclopropanecarboxamide, each with distinct properties:

Compound NameStructural FeaturesBiological Activity
5-(3-chloropyridin-4-yl)-6-pyridin-3-ylpyrazin-2-amideChlorine substitutionPotentially similar receptor activity
5-(3-fluorophenyl)-6-pyridin-4-ylpyrazineDifferent aryl groupAnticancer properties
5-(3,5-difluoropyridin-4-yl)-6-pyridin-3-ylpyrazin-2-amideAdditional fluorine atomsEnhanced binding affinity

These compounds highlight the uniqueness of N-(5-(3-fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrazin-2-yl)cyclopropanecarboxamide due to its specific combination of functional groups and structural arrangement, which may influence its biological activity differently compared to its analogs .

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

335.11823825 g/mol

Monoisotopic Mass

335.11823825 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3EBU6WKP85

Dates

Modify: 2023-08-15
1: Eastwood P, Esteve C, González J, Fonquerna S, Aiguadé J, Carranco I, Doménech

Explore Compound Types